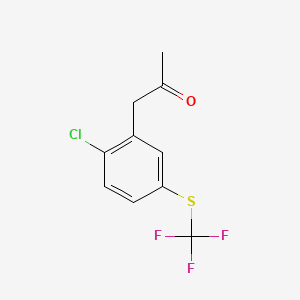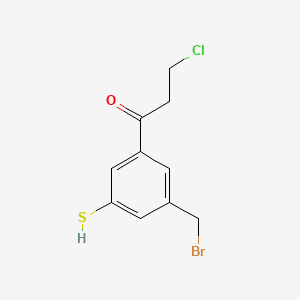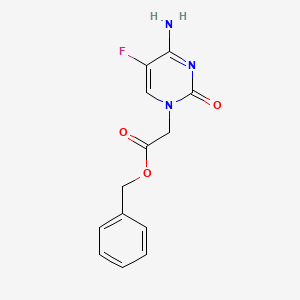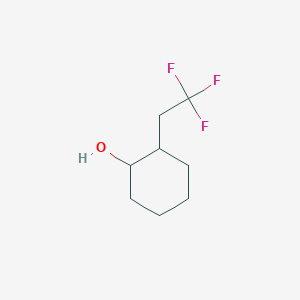
2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol is an organic compound with the molecular formula C8H13F3O. This compound features a cyclohexane ring substituted with a trifluoroethyl group and a hydroxyl group. It is known for its unique chemical properties due to the presence of the trifluoroethyl group, which imparts significant electron-withdrawing effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the cyclohexanone, followed by reduction to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,2,2-trifluoroethyl)cyclohexanone.
Reduction: Formation of 2-(2,2,2-trifluoroethyl)cyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)cyclohexanol: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2-(2,2,2-Trifluoroethyl)cyclohexanone: The oxidized form of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol.
2-(2,2,2-Trifluoroethylidene)cyclohexane: A related compound with a double bond.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a trifluoroethyl group, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C8H13F3O |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)5-6-3-1-2-4-7(6)12/h6-7,12H,1-5H2 |
InChI Key |
CKTPWLGLWYBFSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


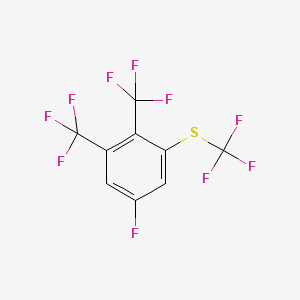
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-(piperidin-1-YL)ethan-1-one](/img/structure/B14051826.png)
![tert-butyl (5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14051830.png)
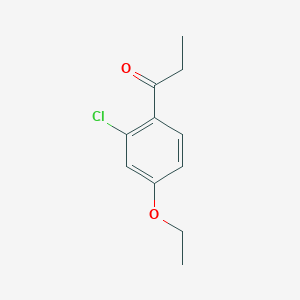

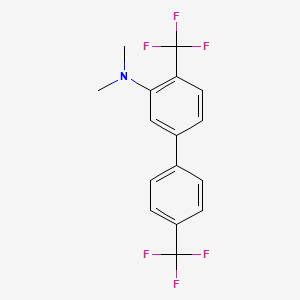
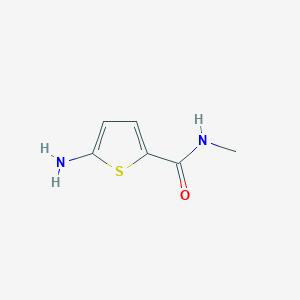
![6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate](/img/structure/B14051878.png)
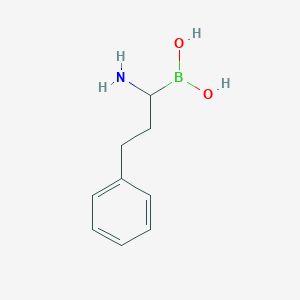
![N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)

